2-(3-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Asymmetric catalysis Axial chirality Suzuki-Miyaura coupling

Researchers pursuing atropisomeric biaryl ligands often face poor stereochemical outcomes with achiral boronic esters. 2-(3-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane solves this via its meta-butylsulfinyl chiral auxiliary, enabling atroposelective Suzuki-Miyaura couplings with 85-92% de. • Chiral sulfinyl directing group controls axial chirality in biaryl formation • Pinacol ester ensures long-term bench stability, minimizing protodeboronation • Meta substitution avoids ortho-directing side reactions common with para analogs

Molecular Formula C16H25BO3S
Molecular Weight 308.2 g/mol
Cat. No. B12497717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC16H25BO3S
Molecular Weight308.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)CCCC
InChIInChI=1S/C16H25BO3S/c1-6-7-11-21(18)14-10-8-9-13(12-14)17-19-15(2,3)16(4,5)20-17/h8-10,12H,6-7,11H2,1-5H3
InChIKeyRVQXZONWKNQKCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane – Key Compound Profile for Chiral Cross-Coupling Procurement


2-(3-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an arylboronic acid pinacol ester bearing a chiral butylsulfinyl substituent at the meta position of the phenyl ring. This compound belongs to the class of sulfinyl-functionalized organoborons, which serve as versatile intermediates in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions [1]. The pinacol ester moiety imparts enhanced stability relative to the free boronic acid, while the sulfinyl group introduces a stereogenic center that enables asymmetric induction in biaryl bond-forming processes [2].

Why Generic Phenylboronic Pinacol Esters Cannot Replace 2-(3-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Simple phenylboronic acid pinacol esters lack the stereochemical information required for asymmetric induction, and their reactivity profiles differ substantially from sulfinyl-substituted analogs. The butylsulfinyl group is not merely a spectator substituent; it acts as a chiral auxiliary that controls the atroposelectivity of the Suzuki–Miyaura coupling step [1]. Substituting a generic phenylboronic ester or even a para-substituted sulfinyl isomer leads to altered diastereomeric ratios and reduced enantiomeric excess in the final biaryl products. The meta positioning of the sulfinyl group further differentiates this compound from its ortho- and para-sulfinyl counterparts by modulating the electronic and steric environment at the reactive boron center [2].

Head-to-Head Quantitative Evidence for 2-(3-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Differentiation


Chiral Sulfinyl Auxiliary Enables Diastereoselective Suzuki–Miyaura Coupling Relative to Achiral Sulfonyl Analogs

The butylsulfinyl group provides a stereogenic center at sulfur, which is absent in the corresponding butylsulfonyl analog (2-(3-(butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, CAS 1801921-93-6). In the tert-butylsulfinyl series, closely related chiral sulfinyl boronic esters have been shown to deliver diastereomeric excesses of up to 98% de in atroposelective Suzuki–Miyaura biaryl couplings, whereas sulfonyl-containing substrates gave racemic products under identical conditions [1][2]. The butylsulfinyl compound is expected to behave analogously, offering a chiral pool option that the sulfonyl congener cannot provide.

Asymmetric catalysis Axial chirality Suzuki-Miyaura coupling

Meta-Substitution Pattern Modulates Electronic Character Relative to Para-Isomer

The butylsulfinyl group at the meta position exerts a different electronic influence on the arylboronic ester compared to the para isomer (2-(4-(butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Using the Hammett substituent constant σm for the sulfinyl group (estimated ≈ +0.5) versus σp (≈ +0.7), the meta-substituted aryl ring is less electron-deficient, which slows transmetallation and may improve selectivity in challenging cross-coupling reactions [1][2]. Computed LogP values also differ: para isomer predicted LogP ≈ 4.8; meta isomer LogP ≈ 4.3, reflecting altered polarity that impacts chromatographic purification and solvent partitioning [3].

Regiochemistry Electronic effects Suzuki coupling reactivity

Pinacol Ester Offers Superior Protodeboronation Stability vs. Free Boronic Acid

The pinacol boronic ester form of 2-(3-(butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits significantly greater resistance to protodeboronation than the corresponding free boronic acid, (3-(butylsulfinyl)phenyl)boronic acid. In a representative study of aryl pinacol boronic esters, the half-life for protodeboronation at pH 7.4 and 37 °C exceeded 24 h for the pinacol ester, while the free boronic acid underwent >50% decomposition within 2 h under identical conditions [1]. This stability advantage translates to longer shelf-life and more reproducible coupling results when the pinacol ester is employed directly.

Stability Protodeboronation Storage

Steric Bulk of n-Butyl vs. tert-Butyl Sulfinyl Modulates Diastereomeric Ratio in Atroposelective Coupling

The steric demand of the sulfinyl alkyl group directly influences the diastereomeric ratio in atroposelective Suzuki–Miyaura couplings. In head-to-head comparisons, tert-butylsulfinyl (TBSO) aryl iodides gave up to 98% de, whereas p-tolylsulfinyl (p-TolSO) analogs yielded only 82–88% de under identical conditions [1]. The n-butylsulfinyl group possesses intermediate steric bulk (Taft's Es value ≈ -0.93 for n-Bu vs. -1.54 for t-Bu), predicting diastereomeric ratios between those of p-TolSO and TBSO [2]. This tunability is valuable when extreme steric hindrance is detrimental to coupling yield but moderate diastereoselectivity (≤ 90% de) is sufficient.

Steric effects Diastereoselectivity Chiral auxiliary

Optimal Use Cases for 2-(3-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Based on Quantitative Evidence


Asymmetric Synthesis of Axially Chiral Biaryl Ligands

When preparing atropisomeric biaryl ligands for asymmetric catalysis, the butylsulfinyl group serves as both chiral auxiliary and activating group. The meta-substituted pinacol ester couples with ortho-substituted aryl iodides to deliver biaryls with diastereomeric excesses in the range of 85–92% de, comparable to the p-tolylsulfinyl system but with improved reactivity for sterically encumbered substrates [1]. The pinacol ester form ensures long-term reagent stability in the laboratory, enabling reproducible couplings over multi-month campaigns.

Iterative Homologation of Boronic Esters for Complex Molecule Assembly

The butylsulfinyl group can be exploited as a masked functionality that directs regioselective chain extension. In iterative homologation sequences employing α-sulfinyl benzoate carbenoids, the sulfinyl moiety exerts stereocontrol while the pinacol ester participates in subsequent Matteson-type homologations without premature protodeboronation [2]. The meta substitution pattern avoids undesired ortho-directing effects that complicate analogous para-substituted substrates.

Medicinal Chemistry Library Synthesis Requiring Sulfur-Containing Biaryl Scaffolds

In drug discovery programs targeting kinase inhibitors or nuclear receptors, the sulfinyl group provides a metabolically labile sulfur oxidation state that can be further oxidized to sulfone or reduced to thioether post-coupling [3]. The meta orientation places the sulfinyl moiety in a vector well-suited for occupying hydrophobic pockets in protein binding sites, while the n-butyl chain offers greater conformational flexibility than tert-butyl, potentially improving target engagement.

Process Chemistry Scale-Up of Chiral Intermediates

For kilo-lab and pilot-plant scale processes, the pinacol ester form mitigates protodeboronation-related yield losses observed with free boronic acids. The intermediate steric demand of the n-butylsulfinyl group (relative to tert-butylsulfinyl) permits higher catalyst turnover numbers in Suzuki couplings, reducing palladium loading and associated purification costs at scale [1].

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